Neridronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Neridronate in Bone Disorders

Osteogenesis Imperfecta (OI)

This genetic disorder causes abnormally brittle bones. Studies have shown neridronate to be as effective as pamidronate, another bisphosphonate, in increasing bone density and reducing fracture rates in children with OI. A key advantage of neridronate is the possibility of intramuscular administration, reducing hospitalization time compared to pamidronate which is typically intravenous [].

Paget's Disease of Bone (PDB)

This chronic condition leads to uncontrolled and disorganized bone growth. Research demonstrates neridronate's efficacy in normalizing bone turnover and reducing bone pain in patients with PDB [].

Osteoporosis

Osteoporosis is characterized by decreased bone density and increased fracture risk. Clinical trials have explored neridronate for managing osteoporosis, with positive results in increasing BMD in postmenopausal women []. However, further research is needed to determine its long-term effectiveness compared to other established osteoporosis treatments.

Neridronate Beyond Bone Disorders

Recent research suggests neridronate's potential applications extend beyond bone health. Studies have investigated its effectiveness in:

Complex Regional Pain Syndrome (CRPS)

This chronic pain condition can affect any part of the body and is often accompanied by inflammation and abnormal bone changes. A recent multicenter trial showed neridronate to be effective in reducing pain and improving function in patients with CRPS-I [].

Osteoarthritis (OA)

OA is a degenerative joint disease. Research suggests neridronate may offer pain relief and improve function in patients with knee OA by reducing inflammation and bone marrow lesions.

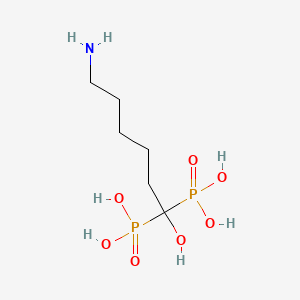

Neridronic acid, also known as (6-amino-1-hydroxy-1-phosphonohexyl) phosphonic acid, is a nitrogen-containing bisphosphonate that has been developed for the treatment of various bone metabolic disorders. It was synthesized in Italy in 1986 and is primarily used to manage conditions such as osteogenesis imperfecta and Paget’s disease of bone. The compound exhibits a high affinity for bone tissue, particularly at sites undergoing remodeling, making it effective in increasing bone mineral density and reducing fracture rates in affected populations, including children and newborns .

Neridronate's therapeutic effect stems from its ability to inhibit osteoclast-mediated bone resorption. It achieves this through several mechanisms:

- Binding to hydroxyapatite: The bisphosphonate structure of neridronate allows it to bind strongly to hydroxyapatite crystals in bone. This disrupts the resorption process initiated by osteoclasts [].

- Osteoclast apoptosis: Neridronate may induce apoptosis (programmed cell death) in osteoclasts, further reducing their resorption activity [].

Neridronic acid functions by inhibiting osteoclastic bone resorption through several chemical mechanisms. It binds strongly to hydroxyapatite, the primary mineral component of bone, and interferes with the activity of osteoclasts—cells responsible for bone degradation. This inhibition is facilitated by the drug's ability to mimic pyrophosphate, leading to the disruption of ATP-dependent intracellular pathways in osteoclasts. The compound's structure allows it to interact with key enzymes in the mevalonate pathway, specifically farnesyl diphosphate synthase, which is crucial for osteoclast function .

The biological activity of neridronic acid is characterized by its antiresorptive properties. It effectively reduces markers of bone turnover and alleviates pain associated with various bone disorders. Clinical studies have demonstrated its efficacy in improving bone density and decreasing the incidence of fractures in patients with osteogenesis imperfecta and other metabolic bone diseases. Additionally, neridronic acid has shown promise in treating chronic musculoskeletal pain conditions .

Neridronic acid can be synthesized through several methods:

- Two-component synthesis: This method involves combining specific reagents under controlled conditions to yield neridronic acid as a product.

- Microwave-assisted synthesis: This approach enhances reaction rates and yields through the application of microwave energy, allowing for more efficient production of neridronic acid and related compounds .

- Polyamidoamine conjugation: A more complex synthesis method involves creating conjugates of neridronic acid with polyamidoamines via Michael addition reactions, which can enhance its therapeutic properties .

Neridronic acid is primarily used in:

- Treatment of Osteogenesis Imperfecta: It significantly increases bone mineral density in pediatric patients.

- Management of Paget’s Disease: It reduces pain and stabilizes bone turnover rates.

- Chronic Musculoskeletal Pain: Emerging research supports its use in alleviating pain associated with conditions like algodystrophy.

- Secondary Osteoporosis: It is also indicated for osteoporosis resulting from genetic or oncological factors .

Studies on neridronic acid have explored its interactions with various biological systems:

- Cell Viability Assays: Research involving cell lines (such as MDA-MB-231) has shown that neridronic acid affects cell proliferation and viability, indicating potential applications beyond bone health.

- Pharmacokinetics: The drug's absorption, distribution, metabolism, and excretion profiles have been analyzed to understand its therapeutic efficacy better .

Neridronic acid belongs to a class of nitrogen-containing bisphosphonates that includes several other compounds. Here are some similar compounds along with their unique characteristics:

| Compound Name | Unique Features |

|---|---|

| Alendronate | First-generation bisphosphonate; widely used for osteoporosis treatment. |

| Risedronate | Known for its potent antiresorptive effects; used similarly to neridronic acid but has different pharmacokinetics. |

| Zoledronate | Highly potent; utilized for various malignancies and osteoporosis; requires less frequent dosing compared to others. |

| Etidronate | First-generation bisphosphonate; less effective than nitrogen-containing bisphosphonates like neridronic acid. |

Neridronic acid's uniqueness lies in its specific applications for pediatric patients and its effectiveness against chronic musculoskeletal pain, distinguishing it from other bisphosphonates that primarily target osteoporosis and related conditions .

| Experimental system | Key metric | Result for neridronic acid | Comparative note | Source |

|---|---|---|---|---|

| Samarium-153 radiolabelling, adsorption to powdered hydroxyapatite (24 h, 37 °C) | Percentage of dose adsorbed at 25 mg mineral | > 95% [1] | Identical maximal binding to alendronic acid; higher than pamidronic acid [2] | [1] [2] |

| Same assay, 15 mg mineral | Percentage adsorbed | ≈ 90% [1] | Confirms very high affinity at reduced surface area | [1] |

| Molecular-mechanics simulation of (001) hydroxyapatite surface | Nitrogen-to-calcium distance within the most stable complex | 5.07 Å (electrostatic interaction driver) [1] | Shorter than pamidronic acid (5.77 Å), longer than alendronic acid (3.75 Å) | [1] |

The adsorption curve shows near-saturation under physiologic conditions, indicating that neridronic acid localises rapidly and almost irreversibly to bone mineral surfaces in vivo. Electrostatic modelling identifies coordinated phosphonate oxygen–calcium and side-chain nitrogen–calcium contacts as the dominant energetic contributors [1].

Farnesyl Pyrophosphate Synthase Inhibition Dynamics

| Parameter (human recombinant enzyme, 37 °C) | Neridronic acid value | Explanation | Source |

|---|---|---|---|

| Initial half-maximal inhibitory concentration (no pre-incubation) | 2 427 nanomoles per litre [3] | Rapid, competitive phase before isomerisation | [3] |

| Final half-maximal inhibitory concentration (after 10 min pre-incubation) | 388 nanomoles per litre [3] | Reflects slow conformational tightening of the enzyme–inhibitor complex | [3] |

| Final inhibition constant (Ki*) | 63.5 nanomoles per litre [3] | True equilibrium binding constant after isomerisation | [3] |

| Isomerisation constant (k₅ / k₆) | 5.5 [3] | Ratio of on- to off-rate for the isomerised complex; higher values indicate prolonged blockade | [3] |

| Independent cell-free assay half-maximal inhibitory concentration | 388.2 nanomoles per litre [4] | Corroborates the pre-incubated value above | [4] |

The time-dependent fall in the half-maximal inhibitory concentration from the micromolar to low-nanomolar range, together with an isomerisation constant of 5.5, demonstrates that neridronic acid acts as a slow, tight-binding inhibitor of farnesyl pyrophosphate synthase. This suppresses production of geranylgeranyl and farnesyl pyrophosphates that are essential for small G-protein prenylation and osteoclast function.

Osteoclast Apoptosis Induction Mechanisms

| Experimental model | Neridronic-acid concentration | Quantitative apoptosis indicators | Outcome | Source |

|---|---|---|---|---|

| Primary osteoclast cultures from patients with osteogenesis imperfecta (five-day exposure) | 3 micromoles per litre | Brain-type creatine kinase release ↑ (p = 0.007); caspase-3 in culture medium ↑ (p = 0.002) | Highest apoptotic response; marked reduction in multinucleated tartrate-resistant acid phosphatase-positive cells [5] | [5] |

| Same cultures, 0.03 to 1 micromole per litre | Stepwise measurements | Gradual but significant rise in caspase-3 at 1 and 3 micromoles per litre (p = 0.008 and p = 0.0009) | Dose-responsive induction of the intrinsic caspase cascade [5] | [5] |

| Electron-microscopy examination of murine co-culture system | 0.1 micromole per litre | Loss of ruffled border, vacuolar depletion, cytoplasmic condensation | Morphological hallmarks of apoptosis [6] | [6] |

Neridronic acid triggers osteoclast death through the intrinsic caspase-3 pathway. Elevated extracellular brain-type creatine kinase signals early membrane disruption, while concurrent caspase-3 activation confirms execution-phase apoptosis. These biochemical events coincide with cytoskeletal collapse and disappearance of the resorptive ruffled border, functionally silencing bone resorption.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: D'Eufemia P, Finocchiaro R, Villani C, Zambrano A, Lodato V, Palombaro M, Properzi E, Celli M. Serum brain-type creatine kinase increases in children with osteogenesis imperfecta during neridronate treatment. Pediatr Res. 2014 May;75(5):626-30. doi: 10.1038/pr.2014.20. Epub 2014 Feb 11. PubMed PMID: 24518563.

3: Viapiana O, Gatti D, Idolazzi L, Fracassi E, Adami S, Troplini S, Povino MR, Rossini M. Bisphosphonates vs infliximab in ankylosing spondylitis treatment. Rheumatology (Oxford). 2014 Jan;53(1):90-4. doi: 10.1093/rheumatology/ket321. Epub 2013 Sep 24. PubMed PMID: 24067888.

4: Varenna M, Adami S, Rossini M, Gatti D, Idolazzi L, Zucchi F, Malavolta N, Sinigaglia L. Treatment of complex regional pain syndrome type I with neridronate: a randomized, double-blind, placebo-controlled study. Rheumatology (Oxford). 2013 Mar;52(3):534-42. doi: 10.1093/rheumatology/kes312. Epub 2012 Nov 30. PubMed PMID: 23204550.

5: Saari AL, Hyvönen H, Lahtinen M, Ylisirniö M, Turhanen P, Kolehmainen E, Peräniemi S, Vepsäläinen J. Systematic study of the physicochemical properties of a homologous series of aminobisphosphonates. Molecules. 2012 Sep 12;17(9):10928-45. doi: 10.3390/molecules170910928. PubMed PMID: 22971579.

6: Forni GL, Perrotta S, Giusti A, Quarta G, Pitrolo L, Cappellini MD, D'Ascola DG, Borgna Pignatti C, Rigano P, Filosa A, Iolascon G, Nobili B, Baldini M, Rosa A, Pinto V, Palummeri E. Neridronate improves bone mineral density and reduces back pain in β-thalassaemia patients with osteoporosis: results from a phase 2, randomized, parallel-arm, open-label study. Br J Haematol. 2012 Jul;158(2):274-82. doi: 10.1111/j.1365-2141.2012.09152.x. Epub 2012 May 10. PubMed PMID: 22571408.

7: Gatti D, Viapiana O, Adami S, Idolazzi L, Fracassi E, Rossini M. Bisphosphonate treatment of postmenopausal osteoporosis is associated with a dose dependent increase in serum sclerostin. Bone. 2012 Mar;50(3):739-42. doi: 10.1016/j.bone.2011.11.028. Epub 2011 Dec 10. PubMed PMID: 22178539.

8: Maines E, Monti E, Doro F, Morandi G, Cavarzere P, Antoniazzi F. Children and adolescents treated with neridronate for osteogenesis imperfecta show no evidence of any osteonecrosis of the jaw. J Bone Miner Metab. 2012 Jul;30(4):434-8. doi: 10.1007/s00774-011-0331-3. Epub 2011 Nov 8. PubMed PMID: 22065238.

9: Semler O, Beccard R, Palmisano D, Demant A, Fricke O, Schoenau E, Koerber F. Reshaping of vertebrae during treatment with neridronate or pamidronate in children with osteogenesis imperfecta. Horm Res Paediatr. 2011;76(5):321-7. doi: 10.1159/000331128. Epub 2011 Sep 27. PubMed PMID: 21952409.

10: Rossini M, Viapiana O, Kalpakcioglu B, Dhangana R, Gatti D, Braga V, Fracassi E, Adami S. Long-term effects of neridronate and its discontinuation in patients with primary hyperparathyroidism. Calcif Tissue Int. 2011 Jul;89(1):21-8. doi: 10.1007/s00223-011-9489-x. Epub 2011 May 13. PubMed PMID: 21567168.

11: Merlotti D, Rendina D, Gennari L, Mossetti G, Gianfrancesco F, Martini G, De Filippo G, Avanzati A, Franci B, Campagna MS, Strazzullo P, Nuti R. Comparison of intravenous and intramuscular neridronate regimens for the treatment of Paget disease of bone. J Bone Miner Res. 2011 Mar;26(3):512-8. doi: 10.1002/jbmr.237. PubMed PMID: 20814970.

12: Ironside MS, Duer MJ, Reid DG, Byard S. Bisphosphonate protonation states, conformations, and dynamics on bone mineral probed by solid-state NMR without isotope enrichment. Eur J Pharm Biopharm. 2010 Sep;76(1):120-6. doi: 10.1016/j.ejpb.2010.05.013. Epub 2010 Jun 8. PubMed PMID: 20554022.

13: Carda S, Invernizzi M, Sainaghi PP, Cisari C. Acute pseudogout following intravenous neridronate for osteoporosis. J Rheumatol. 2010 May;37(5):1076. doi: 10.3899/jrheum.091016. PubMed PMID: 20439533.

14: D'Eufemia P, Finocchiaro R, Celli M, Raccio I, Zambrano A, Tetti M, Smacchia P, Iacobini M. Taurine deficiency in thalassemia major-induced osteoporosis treated with neridronate. Biomed Pharmacother. 2010 Apr;64(4):271-4. doi: 10.1016/j.biopha.2009.06.014. Epub 2009 Oct 23. PubMed PMID: 20359847.

15: Nicolin V, Narducci P, Bareggi R. Role of neridronate on MCF-7 estrogen dependent breast cancer model of bone metastasis: a preliminary study. Invest New Drugs. 2011 Feb;29(1):189-91. doi: 10.1007/s10637-009-9325-6. Epub 2009 Oct 2. PubMed PMID: 19798468.

16: Benucci M, Saviola G, Baiardi P, Abdi-Ali L, Povino MR, Dolenti S, Campostrini L, Sacco S, Manfredi M, Rossini M. Effects of monthly intramuscular neridronate in rheumatic patients in chronic treatment with low-dose glucocorticoids. Clin Exp Rheumatol. 2009 Jul-Aug;27(4):567-73. PubMed PMID: 19772786.

17: Gatti D, Viapiana O, Idolazzi L, Fracassi E, Adami S. Neridronic acid for the treatment of bone metabolic diseases. Expert Opin Drug Metab Toxicol. 2009 Oct;5(10):1305-11. doi: 10.1517/17425250903029190. Review. PubMed PMID: 19761412.

18: Chebbi I, Migianu-Griffoni E, Sainte-Catherine O, Lecouvey M, Seksek O. In vitro assessment of liposomal neridronate on MDA-MB-231 human breast cancer cells. Int J Pharm. 2010 Jan 4;383(1-2):116-22. doi: 10.1016/j.ijpharm.2009.09.011. Epub 2009 Sep 11. PubMed PMID: 19748562.

19: Gennari L, Merlotti D, Mossetti G, Rendina D, De Paola V, Martini G, Nuti R. The use of intravenous aminobisphosphonates for the treatment of Paget's disease of bone. Mini Rev Med Chem. 2009 Aug;9(9):1052-63. Review. PubMed PMID: 19689402.

20: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Apr;31(3):183-226. PubMed PMID: 19536362.